An In-depth Technical Guide to the Physicochemical Properties of 4-Biphenylaldehyde Oxime
An In-depth Technical Guide to the Physicochemical Properties of 4-Biphenylaldehyde Oxime
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Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Biphenylaldehyde oxime, a derivative of biphenyl, is a compound of significant interest due to its unique structural features that confer a range of physicochemical properties relevant to medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its core properties, synthesis, and potential applications, underpinned by scientific principles and experimental data. The biphenyl moiety offers a rigid scaffold prevalent in many pharmacologically active agents, while the oxime group introduces versatile reactivity and potential for stereoisomerism. This document serves as a foundational resource for professionals engaged in the research and development of novel chemical entities.
Molecular Structure and Core Physicochemical Data
4-Biphenylaldehyde oxime possesses a molecular formula of C₁₃H₁₁NO and a molecular weight of 197.23 g/mol .[1] Its structure is characterized by a biphenyl group attached to an aldoxime functional group. This arrangement allows for geometric isomerism (E and Z configurations) around the C=N double bond, a factor that can significantly influence its biological activity and material properties.
Table 1: Key Physicochemical Properties
| Property | Value |
| CAS Number | 40143-27-9[1][2] |
| Molecular Formula | C₁₃H₁₁NO |
| Molecular Weight | 197.23 g/mol [1] |
| Appearance | Crystalline solid |
| Melting Point | Data for the parent aldehyde: 57-60 °C[3][4] |
| Boiling Point | Data for the parent aldehyde: 184 °C at 11 mmHg[3][4] |
| Solubility | Data for the parent aldehyde: Soluble in ethanol, acetone, and chloroform |
Note: Specific melting and boiling points for the oxime are not consistently reported across public domains; the data for the precursor, 4-biphenylcarboxaldehyde, is provided for reference.
Caption: Molecular structure of 4-biphenylaldehyde oxime.
Spectroscopic Profile
The structural elucidation of 4-biphenylaldehyde oxime relies on a combination of spectroscopic techniques.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl rings. A distinct singlet for the oxime hydroxyl proton (-NOH) and a singlet for the imine proton (-CH=N) are key diagnostic peaks. For the parent aldehyde, the aldehydic proton appears around 10.03 ppm.[5]
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¹³C NMR Spectroscopy : The carbon NMR will display signals corresponding to the 13 unique carbon atoms in the molecule. The carbon of the C=N bond is a particularly informative signal.
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Infrared (IR) Spectroscopy : The IR spectrum of an oxime typically exhibits a characteristic broad O-H stretching band around 3600 cm⁻¹, a C=N stretching vibration near 1665 cm⁻¹, and an N-O stretch around 945 cm⁻¹.[6]
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Mass Spectrometry (MS) : Mass spectral analysis will confirm the molecular weight with a molecular ion peak corresponding to 197.23 m/z.
Synthesis and Reactivity
Synthetic Pathway
The synthesis of 4-biphenylaldehyde oxime is typically achieved through a condensation reaction between 4-biphenylaldehyde and hydroxylamine. This reaction is a standard method for the preparation of oximes from aldehydes and ketones.[6][7][8] The process is generally high-yielding and can be performed under mild conditions.
Caption: General synthesis workflow for 4-biphenylaldehyde oxime.
Key Reactions of the Oxime Functional Group
The oxime moiety is a versatile functional group capable of undergoing several important transformations.
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Hydrolysis : Oximes can be hydrolyzed back to the corresponding aldehyde or ketone and hydroxylamine, typically under acidic conditions.[6]
-
Reduction : The C=N bond of the oxime can be reduced to form the corresponding primary amine.[6]
-
Beckmann Rearrangement : In the presence of an acid catalyst, aldoximes can rearrange to form amides.[7][8]
Relevance and Applications in Research and Development
Medicinal Chemistry
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[9][10][11] The introduction of an oxime group can further modulate the pharmacological profile of the biphenyl core. Oximes themselves are a class of compounds with diverse biological activities and have been incorporated into FDA-approved drugs.[12] They can also serve as bioisosteres for other functional groups, such as ketones or peptide bonds.[12]
Materials Science
Biphenyl derivatives are integral components in the development of advanced materials like liquid crystals and organic light-emitting diodes (OLEDs).[9][10][13] The rigid nature of the biphenyl unit contributes to the formation of ordered structures, a key requirement for these applications. The oxime functionality can introduce hydrogen bonding capabilities, further influencing the self-assembly and bulk properties of materials.
Experimental Protocols
Protocol: General Synthesis of an Aldoxime
-
Dissolution : Dissolve the aldehyde (1 equivalent) in a suitable solvent such as ethanol.
-
Hydroxylamine Solution : In a separate flask, dissolve hydroxylamine hydrochloride (1.1-1.5 equivalents) in water or ethanol.
-
Basification : Add a base, such as sodium carbonate or pyridine (1.1-1.5 equivalents), to the hydroxylamine solution to generate the free hydroxylamine.
-
Reaction : Add the aldehyde solution to the hydroxylamine solution and stir the mixture at room temperature or with gentle heating.
-
Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up : Once the reaction is complete, the product often precipitates. If not, the reaction mixture can be poured into water to induce precipitation.
-
Purification : Collect the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).
Conclusion
4-Biphenylaldehyde oxime is a compound with significant potential, stemming from the combination of its biphenyl core and reactive oxime group. Its physicochemical properties make it a valuable building block in the design of novel pharmaceuticals and functional materials. A thorough understanding of its synthesis, reactivity, and spectroscopic characterization is essential for its effective utilization in research and development. This guide has provided a comprehensive overview of these key aspects to support the endeavors of scientists and professionals in the field.
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